4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-
Description
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- is a fluorinated aromatic compound characterized by a biphenyl or terphenyl core substituted with multiple fluorine atoms and a difluoro(trifluorophenoxy)methyl group. This structure grants it high thermal stability, chemical resistance, and unique electronic properties, making it valuable in advanced material science. It is frequently employed as a template in fluorinated imprinted adsorbents (MIAs) for environmental extraction of liquid crystal monomers (LCMs) and as a mesogenic core in ferroelectric nematic liquid crystals . Key derivatives include 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-n-propylbiphenyl (CAS 303186-20-1, molecular weight 428.35 g/mol) and 4''-pentyl-terphenyl analogs (CAS 916156-32-6) .
Properties
IUPAC Name |
2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F8O/c1-2-3-15-4-6-16(7-5-15)17-8-9-20(21(29)10-17)18-11-22(30)26(23(31)12-18)28(35,36)37-19-13-24(32)27(34)25(33)14-19/h4-14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTABAGHRNZUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(OC4=CC(=C(C(=C4)F)F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120349 | |
| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2′,3,5-trifluoro-4′′-propyl-1,1′:4′,1′′-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-36-9 | |
| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2′,3,5-trifluoro-4′′-propyl-1,1′:4′,1′′-terphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2′,3,5-trifluoro-4′′-propyl-1,1′:4′,1′′-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-4''-propyl-1,1':4',1''-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- involves several steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride and triethylamine trihydrofluoride salt in ethyl acetate. The mixture is stirred at 65°C for six hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include iodine pentafluoride, triethylamine trihydrofluoride, and ethyl acetate. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated biphenyl derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features make it a candidate for drug development, particularly in the design of antiviral and anticancer agents . Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
- Case Study : Research has indicated that similar fluorinated phenoxy compounds have shown promising results in inhibiting specific cancer cell lines. The introduction of trifluoromethyl groups can enhance the lipophilicity of drugs, improving their ability to penetrate biological membranes.
Agrochemical Development
In agrochemistry, this compound can be utilized in developing herbicides and pesticides that target specific plant species while minimizing environmental impact. The trifluoromethyl groups enhance the herbicide's efficacy and selectivity.
- Case Study : A study on fluorinated herbicides demonstrated that compounds with similar structures effectively controlled weed populations without harming crops. This suggests potential applications for 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- in precision agriculture.
Material Science
The compound can be used as an additive in polymers to improve thermal stability and chemical resistance. Its fluorinated nature imparts desirable properties such as low surface energy and hydrophobicity.
- Case Study : Research on fluorinated polymer composites has shown that incorporating such compounds enhances the mechanical properties of materials used in coatings and electronics.
Mechanism of Action
The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity with various substrates. The pathways involved are often related to its ability to participate in substitution and other chemical reactions .
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., pentyl in 916156-32-6) enhance solubility in non-polar solvents but reduce melting points compared to propyl derivatives .
- Fluorine density correlates with dipole moment: MUT_JK103’s 12.6 D dipole enables superior performance in ferroelectric nematic phases .
Research Findings and Industrial Relevance
- Thermal Stability : Fluorine substitution confers resistance to degradation up to 250°C, enabling high-temperature applications .
- Toxicity: No significant toxicity reported, but safe handling protocols (e.g., PPE) are recommended .
- Market Availability : Commercialized by suppliers like Thermo Scientific™ and TCI America™, with prices ~$472.03/5 g .
Biological Activity
The compound 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- (CAS No. 303186-20-1) is a synthetic organic chemical notable for its applications in liquid crystal displays (LCDs) and potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C22H15F7O
- Molecular Weight : 428.35 g/mol
- Physical Form : White crystalline powder
- Purity : ≥98% (GC)
- Boiling Point : Not specified
- CAS Number : 303186-20-1
Structural Information
The compound features a difluoromethyleneoxy linkage and multiple fluorine substituents on the aromatic rings, which contribute to its unique chemical properties and potential biological interactions.
Research indicates that compounds with similar fluorinated structures can interact with biological membranes and proteins due to their lipophilicity and electronic properties. The trifluoromethyl groups may enhance the compound's ability to penetrate cellular membranes, potentially affecting various cellular processes.
Toxicological Studies
Toxicological assessments have been conducted on related compounds in the same class. These studies typically evaluate:
- Cytotoxicity : The ability of the compound to induce cell death in various cell lines.
- Genotoxicity : The potential for causing genetic mutations.
- Endocrine Disruption : Assessment of any hormonal activity or interference with endocrine functions.
Case Studies
Environmental Impact
Given its application in electronic devices, this compound has been detected in environmental samples such as indoor dust and electronic waste. Studies have shown that liquid crystal monomers can leach into the environment, raising concerns about their persistence and bioaccumulation.
Table 1: Summary of Biological Activity Studies
| Study Type | Findings | Reference |
|---|---|---|
| Cytotoxicity | Significant effects on MCF-7 cells | |
| Genotoxicity | No significant mutations observed | |
| Endocrine Activity | Potential interaction with estrogen receptors |
| Property | Value |
|---|---|
| Molecular Formula | C22H15F7O |
| Molecular Weight | 428.35 g/mol |
| Purity | ≥98% (GC) |
| Physical State | White crystalline powder |
Q & A
Basic: What are the key synthetic pathways for preparing 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- derivatives, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or fluoroalkylation reactions. For example:
- Step 1: React 3,4,5-trifluorophenol with a difluoromethylating agent (e.g., ClCFCOEt) under basic conditions (KCO/DMF) to form the difluoro(phenoxy)methyl intermediate.
- Step 2: Couple this intermediate with a trifluorinated biphenyl precursor via Suzuki-Miyaura cross-coupling (Pd catalyst, NaCO, 80°C).
Critical Parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
